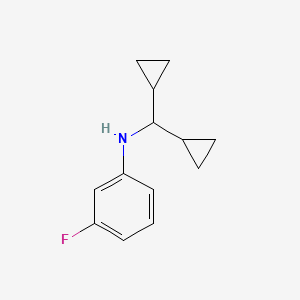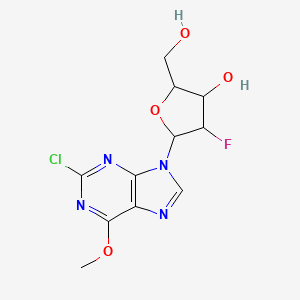![molecular formula C20H30N2O5 B12103754 2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]hexanoic acid](/img/structure/B12103754.png)
2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]hexanoic acid is a synthetic organic compound with the molecular formula C16H22N2O5 and a molecular weight of 322.36 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]hexanoic acid typically involves the reaction of hexanoic acid derivatives with phenylmethoxycarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups .
Aplicaciones Científicas De Investigación
2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]hexanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be employed in biochemical studies to investigate enzyme-substrate interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]hexanoic acid involves its interaction with specific molecular targets and pathways. The phenylmethoxycarbonyl group can act as a protective group, allowing the compound to interact with enzymes and other proteins in a controlled manner. The hexanoylamino groups may facilitate binding to specific receptors or active sites, modulating biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Acetylamino)hexanoic acid: Similar in structure but with an acetyl group instead of the phenylmethoxycarbonyl group.
Aminocaproic acid: Contains a similar hexanoic acid backbone but lacks the phenylmethoxycarbonyl and additional hexanoylamino groups.
Uniqueness
2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]hexanoic acid is unique due to the presence of both phenylmethoxycarbonyl and hexanoylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C20H30N2O5 |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
2-[2-(phenylmethoxycarbonylamino)hexanoylamino]hexanoic acid |
InChI |
InChI=1S/C20H30N2O5/c1-3-5-12-16(18(23)21-17(19(24)25)13-6-4-2)22-20(26)27-14-15-10-8-7-9-11-15/h7-11,16-17H,3-6,12-14H2,1-2H3,(H,21,23)(H,22,26)(H,24,25) |
Clave InChI |
WFQHTBYDWHZANB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)NC(CCCC)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12103692.png)

![N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B12103703.png)
![(4R)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B12103705.png)








![5-(Hydroxymethyl)-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12103759.png)
![5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B12103762.png)
